(S)-4-Methoxy-azepane
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Overview
Description
(S)-4-Methoxy-azepane is a chiral azepane derivative characterized by a seven-membered ring containing a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methoxy-azepane typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as (S)-4-hydroxy-azepane.
Methoxylation: The hydroxyl group at the fourth position is converted to a methoxy group using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Purification: The product is purified using standard techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Methoxy-azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The azepane ring can be reduced to form a saturated ring using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 4-Oxo-azepane.
Reduction: Saturated azepane.
Substitution: Various substituted azepanes depending on the nucleophile used.
Scientific Research Applications
(S)-4-Methoxy-azepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Methoxy-azepane involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The azepane ring provides a rigid framework that can be exploited in the design of molecules with specific biological activities.
Comparison with Similar Compounds
(S)-4-Hydroxy-azepane: Similar structure but with a hydroxyl group instead of a methoxy group.
(S)-4-Methyl-azepane: Similar structure but with a methyl group instead of a methoxy group.
(S)-4-Ethoxy-azepane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: (S)-4-Methoxy-azepane is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4S)-4-methoxyazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGKJOCBUBJWCC-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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